4-Iodo-6-nitro-1H-indazole
Overview
Description
4-Iodo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the fourth position and a nitro group at the sixth position on the indazole ring.
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
This compound interacts with its targets by acting as an inhibitor
Biochemical Pathways
The inhibition of NOS affects the nitric oxide pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NOS, this compound can potentially influence these processes.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological context. Given its role as a NOS inhibitor, it can potentially influence a variety of processes regulated by nitric oxide, including blood flow, immune response, and neural communication .
Biochemical Analysis
Biochemical Properties
4-Iodo-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. The compound has been shown to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan metabolism . By inhibiting these enzymes, this compound can modulate the levels of tryptophan and its metabolites, thereby influencing various physiological processes. Additionally, the compound’s interactions with proteins and other biomolecules can lead to changes in their structure and function, further impacting biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting IDO1 and TDO, this compound can alter the immune response and promote anti-tumor activity . This is achieved through the modulation of the kynurenine pathway, which plays a crucial role in immune regulation. Furthermore, the compound’s impact on gene expression can lead to changes in the production of key proteins involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s ability to inhibit enzymes such as IDO1 and TDO is attributed to its structural compatibility with the active sites of these enzymes . By binding to these sites, this compound prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of kynurenine and other metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potency. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-tumor activity and immune modulation . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the kynurenine pathway . By inhibiting IDO1 and TDO, the compound can alter the flux of metabolites through this pathway, leading to changes in the levels of tryptophan and its downstream products. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various cellular compartments. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution pattern is crucial for the compound’s biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic activity. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the compound’s localization and function, further modulating its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-nitro-1H-indazole typically involves the nitration of 4-iodo-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of 4-amino-6-nitro-1H-indazole.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
4-Iodo-1H-indazole: Lacks the nitro group, which may result in different biological activities.
6-Nitro-1H-indazole: Lacks the iodine atom, affecting its reactivity and binding properties.
4-Bromo-6-nitro-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.
Uniqueness: 4-Iodo-6-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
4-iodo-6-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRVGUJHPIGAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646205 | |
Record name | 4-Iodo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-85-7 | |
Record name | 4-Iodo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.